molecular formula C17H34ClN3O2 B14695031 1-Piperazinecarboxylic acid, 4-(2-(tert-butylamino)ethyl)-, cyclohexyl ester, hydrochloride CAS No. 24269-88-3

1-Piperazinecarboxylic acid, 4-(2-(tert-butylamino)ethyl)-, cyclohexyl ester, hydrochloride

Cat. No.: B14695031
CAS No.: 24269-88-3
M. Wt: 347.9 g/mol
InChI Key: MSYKKASKYJKNFK-UHFFFAOYSA-N
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Description

1-Piperazinecarboxylic acid, 4-(2-(tert-butylamino)ethyl)-, cyclohexyl ester, hydrochloride is a compound belonging to the piperazine family Piperazines are a class of chemical compounds that contain a six-membered ring with two nitrogen atoms at opposite positions

Preparation Methods

The synthesis of 1-Piperazinecarboxylic acid, 4-(2-(tert-butylamino)ethyl)-, cyclohexyl ester, hydrochloride typically involves multiple steps. The synthetic route often starts with the preparation of the piperazine ring, followed by the introduction of the tert-butylamino group and the cyclohexyl ester. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. Reaction conditions such as temperature, pressure, and the use of catalysts are carefully controlled to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-Piperazinecarboxylic acid, 4-(2-(tert-butylamino)ethyl)-, cyclohexyl ester, hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield amines.

Scientific Research Applications

1-Piperazinecarboxylic acid, 4-(2-(tert-butylamino)ethyl)-, cyclohexyl ester, hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

    Medicine: It is investigated for its potential therapeutic properties, such as its ability to act as a central nervous system stimulant or as an anti-inflammatory agent.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Piperazinecarboxylic acid, 4-(2-(tert-butylamino)ethyl)-, cyclohexyl ester, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-Piperazinecarboxylic acid, 4-(2-(tert-butylamino)ethyl)-, cyclohexyl ester, hydrochloride can be compared with other similar compounds, such as:

    1-(3-chlorophenyl)piperazine: Known for its use as a central nervous system stimulant.

    1-(3-trifluoromethylphenyl)piperazine: Often used in combination with other piperazines for its psychoactive effects.

Properties

CAS No.

24269-88-3

Molecular Formula

C17H34ClN3O2

Molecular Weight

347.9 g/mol

IUPAC Name

cyclohexyl 4-[2-(tert-butylamino)ethyl]piperazine-1-carboxylate;hydrochloride

InChI

InChI=1S/C17H33N3O2.ClH/c1-17(2,3)18-9-10-19-11-13-20(14-12-19)16(21)22-15-7-5-4-6-8-15;/h15,18H,4-14H2,1-3H3;1H

InChI Key

MSYKKASKYJKNFK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NCCN1CCN(CC1)C(=O)OC2CCCCC2.Cl

Origin of Product

United States

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